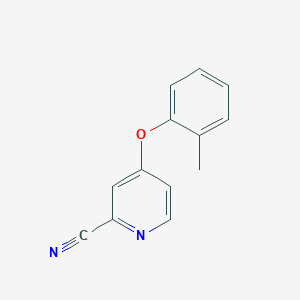
4-(2-Methylphenoxy)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its pyridine ring substituted with a 2-methylphenoxy group and a carbonitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(2-Methylphenoxy)pyridine-2-carbonitrile involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Reagents: Boronic acids or boronate esters
Solvent: Aqueous or organic solvents such as ethanol or toluene
Temperature: Typically between 50-100°C
Base: Commonly potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylphenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(2-Methylphenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(2-Methylphenoxy)pyridine-2-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylphenoxy)pyridine: Lacks the carbonitrile group, which may affect its reactivity and applications.
2-Methylphenoxyacetonitrile: Contains a different core structure, leading to distinct properties and uses.
Pyridine-2-carbonitrile:
Uniqueness
4-(2-Methylphenoxy)pyridine-2-carbonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. Its ability to participate in diverse reactions and its potential in multiple fields make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-(2-methylphenoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,1H3 |
Clé InChI |
QIEYUNSSTJIQKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC(=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















